
Mandelic acid, alpha-isopropenyl-, 1-methyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mandelic acid, alpha-isopropenyl-, 1-methyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is derived from mandelic acid, which is an aromatic alpha hydroxy acid with applications in various fields such as pharmaceuticals, cosmetics, and chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mandelic acid, alpha-isopropenyl-, 1-methyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester typically involves esterification reactions. The process begins with the preparation of mandelic acid, followed by the introduction of the alpha-isopropenyl group and the 1-methyl-1,2,5,6-tetrahydro-3-pyridylmethyl group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the reaction progress and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Mandelic acid, alpha-isopropenyl-, 1-methyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of halogenated compounds or other derivatives.
Aplicaciones Científicas De Investigación
Mandelic acid, alpha-isopropenyl-, 1-methyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and cosmetic products.
Mecanismo De Acción
The mechanism of action of mandelic acid, alpha-isopropenyl-, 1-methyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular function and signaling.
Comparación Con Compuestos Similares
Similar Compounds
- Mandelic acid, 3,4-dimethoxy-alpha-isopropenyl-, 1-methyl-4-piperidyl ester
- Mandelic acid, alpha-isopropyl-, 1-methyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester
Uniqueness
Mandelic acid, alpha-isopropenyl-, 1-methyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester is unique due to its specific structural features, such as the alpha-isopropenyl group and the 1-methyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester moiety. These structural elements contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds.
Propiedades
Número CAS |
101710-97-8 |
|---|---|
Fórmula molecular |
C18H23NO3 |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
(1-methyl-3,4-dihydro-2H-pyridin-5-yl)methyl 2-hydroxy-3-methyl-2-phenylbut-3-enoate |
InChI |
InChI=1S/C18H23NO3/c1-14(2)18(21,16-9-5-4-6-10-16)17(20)22-13-15-8-7-11-19(3)12-15/h4-6,9-10,12,21H,1,7-8,11,13H2,2-3H3 |
Clave InChI |
AHUYBKUKIJKAPW-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(C1=CC=CC=C1)(C(=O)OCC2=CN(CCC2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



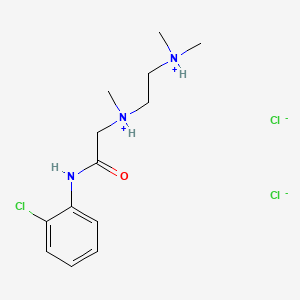

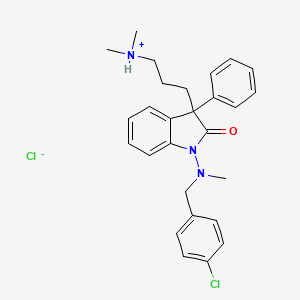
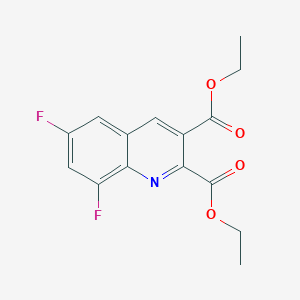

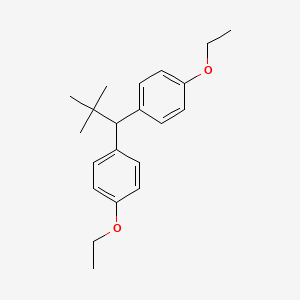


![8-(2,4-Dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione](/img/structure/B13741658.png)
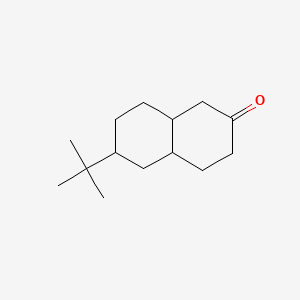
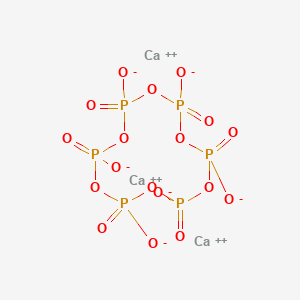
![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B13741669.png)

